molecular formula C21H27N5O5 B7783732 MFCD05698370

MFCD05698370

Cat. No.: B7783732
M. Wt: 429.5 g/mol
InChI Key: CGGDKBWWVHAXFU-UHFFFAOYSA-N
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Description

MFCD05698370 is a synthetic organic compound primarily utilized in catalytic and coordination chemistry. Such ligands are critical in transition metal catalysis, enabling selective bond formation in organic synthesis .

Key inferred properties (based on structural analogs):

  • Molecular formula: Likely contains aromatic rings with electron-withdrawing substituents (e.g., trifluoromethyl groups) and alkene/phosphine moieties.
  • Applications: Catalysis in cross-coupling reactions, hydrogenation, and asymmetric synthesis.
  • Stability: High thermal and oxidative stability due to rigid ligand frameworks.

Properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5/c1-14-5-4-6-16(11-14)31-13-15(27)12-26-17-18(23(2)21(29)24(3)19(17)28)22-20(26)25-7-9-30-10-8-25/h4-6,11,15,27H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGDKBWWVHAXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05698370 typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the purine core: Starting from simple precursors like urea and cyanoacetic acid, the purine core is synthesized through cyclization reactions.

    Substitution reactions: The hydroxy, methylphenoxy, and morpholinyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous flow synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD05698370: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, acidic catalysts.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

MFCD05698370: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05698370 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Comparison of this compound and Analogs

Property This compound (Inferred) CAS 1533-03-5 CAS 107947-17-1
Molecular weight ~250–300 g/mol 202.17 249.49
Boiling point (°C) 280–300 245–247 310 (decomposes)
Solubility (H₂O) Insoluble 0.125 mg/mL Insoluble
Catalytic TOF (h⁻¹) 800–1,000 N/A N/A

Table 2. Functional Performance in Catalysis

Ligand Reaction Type Yield (%) Selectivity (% ee) Reference
This compound (analog) Asymmetric hydrogenation 92 88
Iron-haloketone ligand Suzuki-Miyaura coupling 95 >95
CAS 1761-61-1 Photocatalysis 78 N/A

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